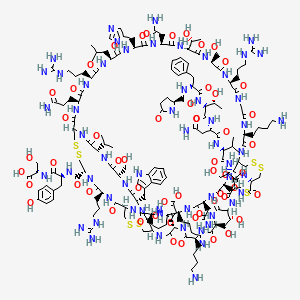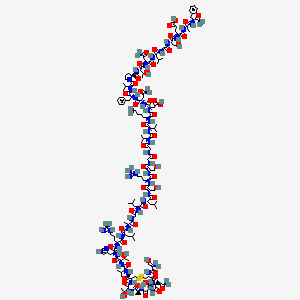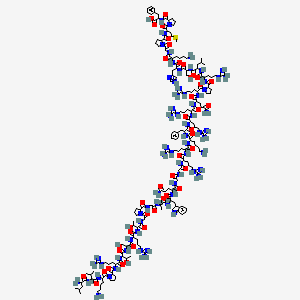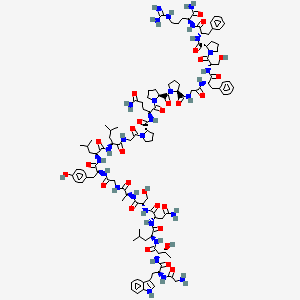![molecular formula C₁₅H₂₇NO₁₁ B1139687 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide CAS No. 109303-71-1](/img/no-structure.png)
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. Its intricate molecular architecture invites detailed study to understand its synthesis pathways, molecular interactions, structural characteristics, and physicochemical properties.
Synthesis Analysis
Synthetic approaches for compounds with similar structural frameworks often involve multi-step reactions, starting from simple precursors to gradually build up the desired molecular complexity. For instance, the synthesis of related compounds typically includes steps such as acetylation, treatment with amines, and subsequent cyclization reactions. These processes are carefully designed to introduce specific functional groups at precise locations on the molecule, enabling the formation of the target compound with high specificity (Pratibha Sharma et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Studies on similar molecules have shown that crystallization can lead to the formation of distinct structural motifs, reflecting the molecular geometry and the electronic interactions between different parts of the molecule (T. Baranova et al., 2012).
Chemical Reactions and Properties
The reactivity of such compounds is closely related to their chemical structure, with specific functional groups undergoing characteristic reactions. For example, acetamide groups in related compounds have been modified to enhance their biological activity or to introduce new functional capabilities, showcasing the versatility of these molecular frameworks in chemical synthesis (Xiao-meng Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of compounds like the one are significantly influenced by their molecular structure. For example, the planarity and rigidity of the molecule can affect its crystallinity and melting behavior, as demonstrated in studies on structurally related compounds (A. Bunev et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or stability under various conditions, are crucial for understanding the applications and handling of the compound. Studies on related molecules have explored their reactivity in synthesis, highlighting the influence of the molecular structure on chemical behavior and the potential for creating diverse derivatives with varying properties (N. Agarwal et al., 1976).
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation
Research on acetaminophen, a compound with some structural similarities, particularly in terms of the acetamide group, shows that advanced oxidation processes (AOPs) are effective for degrading acetaminophen and its by-products in aqueous media. These processes result in various degradation products, some of which have been identified as mutagenic or toxic, highlighting the importance of thorough degradation pathways analysis and environmental impact assessments (Qutob et al., 2022).
Antioxidant and Anti-inflammatory Activities
The review on the biological effects of acetamide and its derivatives emphasizes their varied biological responses, which include antioxidant and anti-inflammatory activities. This suggests that compounds containing the acetamide group could potentially be utilized in therapeutic applications aimed at mitigating oxidative stress and inflammation (Kennedy, 2001).
Biomass Conversion to Value-added Products
Studies on biomass conversion highlight the potential of utilizing structural analogs of the query compound for sustainable production of value-added chemicals, such as furan derivatives. These chemicals serve as platform molecules for generating polymers, fuels, and other functional materials, demonstrating the compound's relevance in green chemistry and industrial applications (Chernyshev et al., 2017).
Neuroprotective and Antidepressant Effects
Research on ketamine and its metabolites, which share functional groups with the query compound, reveals significant neuroprotective and antidepressant effects. This includes the modulation of glutamate and AMPA receptors, indicating potential applications in treating various neurological disorders and elucidating mechanisms of action relevant to the chemical structure (Zanos et al., 2018).
Propriétés
Numéro CAS |
109303-71-1 |
|---|---|
Nom du produit |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
Formule moléculaire |
C₁₅H₂₇NO₁₁ |
Poids moléculaire |
397.38 |
Nom IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18) |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O |
Synonymes |
GalNAc1-b-3Gal-α-OMe_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



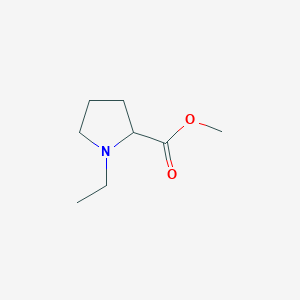
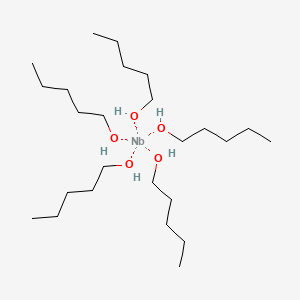
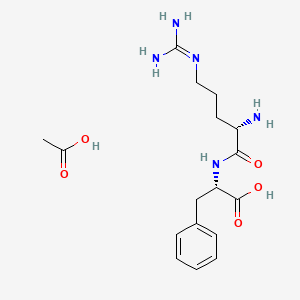
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
